molecular formula C5H6ClNS B157920 5-(Chloromethyl)-4-methyl-1,3-thiazole CAS No. 10014-52-5

5-(Chloromethyl)-4-methyl-1,3-thiazole

Cat. No.: B157920
CAS No.: 10014-52-5
M. Wt: 147.63 g/mol
InChI Key: QYNYCFHHMAVVQB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methyl-1,3-thiazole with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This approach minimizes side reactions and allows for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

5-(Chloromethyl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can inhibit biological processes. This reactivity makes it a valuable tool in the development of inhibitors for enzymes or other biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 5-Chloromethylfurfural

Uniqueness

5-(Chloromethyl)-4-methyl-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct electronic and steric properties compared to other chloromethylated compounds. This uniqueness allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYCFHHMAVVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276818
Record name 5-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10014-52-5
Record name 5-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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